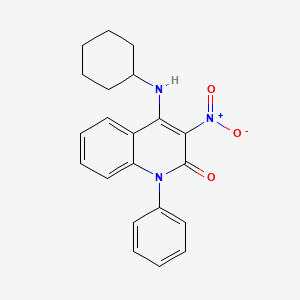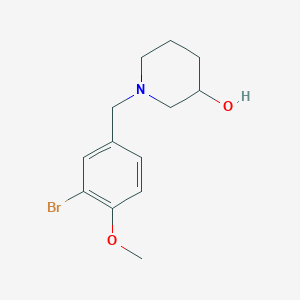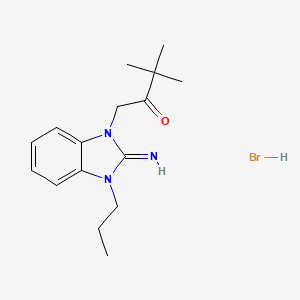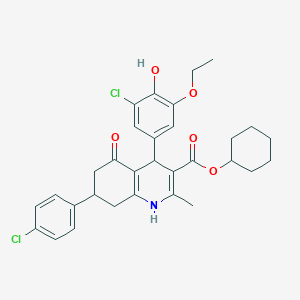
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate receptors play a crucial role in synaptic transmission and plasticity. CNQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is a selective antagonist of AMPA/kainate glutamate receptors. It binds to the receptor and blocks the binding of glutamate, thereby inhibiting the excitatory neurotransmission. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has a higher affinity for AMPA receptors than kainate receptors, and it is also more potent than other non-competitive antagonists of glutamate receptors.
Biochemical and Physiological Effects
The blockade of AMPA/kainate glutamate receptors by 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone leads to several biochemical and physiological effects. It inhibits the depolarization of postsynaptic neurons, reduces the influx of calcium ions, and decreases the release of neurotransmitters. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also modulates the activity of ion channels and receptors, such as NMDA receptors, GABA receptors, and voltage-gated calcium channels.
实验室实验的优点和局限性
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist that can be used to investigate the role of glutamate receptors in various physiological and pathological processes. It has a well-established synthesis method and is commercially available. However, 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also has some limitations. It is a non-competitive antagonist that does not completely block the activity of AMPA/kainate receptors. It can also have off-target effects on other ion channels and receptors. Therefore, it is important to use 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other pharmacological tools and genetic manipulations to obtain more specific and reliable results.
未来方向
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has been extensively used in scientific research, but there are still several directions for future studies. One area of interest is the role of AMPA/kainate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more selective and potent antagonists of glutamate receptors that can be used to target specific subtypes of receptors. Finally, the use of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other techniques, such as optogenetics and imaging, can provide more detailed insights into the function of glutamate receptors in the brain.
合成方法
The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)-3-nitrobenzaldehyde. This intermediate is then condensed with 2-phenylquinolin-4(1H)-one in the presence of a base to yield 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone. The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is well-established, and several modifications of the procedure have been reported in the literature.
科学研究应用
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been used to study synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is also used as a tool to differentiate between different types of glutamate receptors, such as AMPA and kainate receptors.
属性
IUPAC Name |
4-(cyclohexylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h2,5-8,11-15,22H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBTHBSSBEIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylamino-3-nitro-1-phenyl-1H-quinolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)

![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)